molecular formula C16H15N5O2 B11046001 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 838886-63-8

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11046001
CAS No.: 838886-63-8
M. Wt: 309.32 g/mol
InChI Key: XRACNDLDEFBNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. One common method includes the condensation of 5-amino-3-methylpyrazole with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 7-amino compounds, exhibit antiviral properties. A patent describes the use of such compounds in treating viral infections, suggesting their potential as antiviral agents targeting specific viral replication processes .

Antimalarial Activity

A study highlighted the compound's role as an inhibitor of Plasmodium falciparum thioredoxin reductase, a critical enzyme for the survival of malaria parasites. The inhibition of this enzyme could lead to new antimalarial therapies, especially in the context of rising drug resistance .

Case Study 1: Antiviral Research

In a recent study, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against viral infections. The results indicated that compounds similar to 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile showed promising antiviral activity against several viruses, including those responsible for respiratory infections.

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of this compound. Through in vitro assays, it was demonstrated that the compound effectively inhibited the growth of Plasmodium falciparum at low micromolar concentrations. This finding underscores its potential as a lead compound for developing new antimalarial drugs.

Mechanism of Action

The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylpyrazolo[1,5-a]pyrimidine derivatives
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its enhanced biological activity and stability. The presence of the 3,4-dimethoxyphenyl group contributes to its unique pharmacological profile, making it more effective in certain applications .

Biological Activity

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileSimilar pyrazolo framework; different substitution patternCDK2 inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesContains triazole; broader heterocyclic systemAnticancer activity
DorsomorphinRelated pyrazolopyrimidine; distinct substitutionsPotent CDK inhibitor

This compound has been identified as a selective inhibitor of CDK2. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells. Preliminary studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Case Studies

Study 1: Inhibition of CDK2

In a study evaluating the inhibitory effects on CDK2, molecular docking simulations indicated that the compound fits well within the active site of CDK2, forming essential hydrogen bonds that contribute to its inhibitory activity. The binding interactions suggest that structural modifications could enhance or diminish activity against target enzymes .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results showed that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Additional Biological Activities

Beyond CDK inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial properties. For instance, some derivatives have shown moderate antimicrobial activity against pathogenic bacteria and fungi .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • Biginelli-type Synthesis : This method allows for the formation of functionalized pyrazolo[1,5-a]pyrimidines from 5-amino-3-arylpyrazole-4-carbonitriles and aldehydes in the presence of active methylene compounds.
  • Knoevenagel Condensation : This reaction occurs between aldehydes and active methylene compounds to form intermediates that can react with aminopyrazoles.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Q & A

Q. Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for yield and purity? A1: The compound is typically synthesized via cyclocondensation of 5-aminopyrazoles with enaminones or β-diketones. For example, describes refluxing 5-aminopyrazole derivatives with enaminones in polar solvents (e.g., ethanol or DMF) under acidic or basic catalysis, yielding 62–70% after recrystallization. Optimization involves:

  • Solvent selection : DMF or pyridine enhances reactivity for electron-deficient intermediates.
  • Catalyst tuning : Triethylamine or fused sodium acetate improves cyclization efficiency.
  • Purification : Recrystallization from ethanol/DMF mixtures removes byproducts .

Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A2: Multi-modal characterization is critical:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH₂ bends at ~3,400 cm⁻¹) ( ).
  • NMR : ¹H NMR resolves substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 6.5–8.5 ppm). ¹³C NMR confirms cyano carbons (~115 ppm) and aromatic carbons ( ).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 279.3 for C₁₅H₁₃N₅O) validate the molecular formula ( ).

Q. Advanced Synthetic Challenges

Q3: How do steric and electronic effects of substituents (e.g., 3,4-dimethoxyphenyl) influence reaction kinetics and regioselectivity? A3: The 3,4-dimethoxyphenyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : Bulky substituents reduce cyclization rates, requiring prolonged reflux (e.g., 6–12 hours in ).
  • Electronic effects : Methoxy groups activate the phenyl ring, favoring electrophilic substitution at the para position. Computational studies ( ) suggest substituent positioning alters frontier molecular orbitals, affecting reactivity .

Q4: What strategies mitigate low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidines? A4: Key strategies include:

  • Intermediate stabilization : Using Boc-protected amines (e.g., ) prevents undesired side reactions.
  • Stepwise purification : Isolating intermediates via column chromatography before cyclization improves final purity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (noted in analogous syntheses in ) .

Q. Structural and Mechanistic Analysis

Q5: How does X-ray crystallography resolve ambiguities in the compound’s planar conformation? A5: Single-crystal X-ray diffraction ( ) confirms coplanarity of the pyrazolo-pyrimidine core (r.m.s. deviation: 0.011 Å). Weak C–H⋯N hydrogen bonds stabilize the crystal lattice, with intermolecular interactions forming infinite sheets. This data validates DFT-predicted geometries .

Q6: What computational methods predict the compound’s bioavailability and protein targets? A6: highlights in silico approaches:

  • ADMET prediction : SwissADME or PreADMET tools assess solubility (LogP ~2.5) and permeability.
  • Molecular docking : AutoDock Vina identifies potential kinase or GPCR targets via binding affinity scores (ΔG < −7 kcal/mol).
  • Bioactivity cliffs : QSAR models correlate substituent modifications with IC₅₀ shifts in enzymatic assays .

Q. Data Contradiction and Validation

Q7: How should researchers address discrepancies in reported melting points or spectroscopic data? A7: Cross-validation is essential:

  • Melting points : Variations (e.g., 263–268°C in ) arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) can distinguish polymorphs.
  • NMR shifts : Deuterated solvent effects (e.g., DMSO vs. CDCl₃) and concentration artifacts require controlled experimental replication .

Q8: Why do similar synthetic routes yield divergent products (e.g., carboxamides vs. nitriles)? A8: Competing pathways depend on:

  • Reagent stoichiometry : Excess enaminone favors cyclization over side reactions.
  • pH control : Acidic conditions promote protonation of intermediates, altering reaction trajectories (e.g., vs. ) .

Q. Bioactivity and Applications

Q9: What in vitro assays are recommended to evaluate this compound’s kinase inhibition potential? A9: Standard assays include:

  • Kinase inhibition profiling : Use Eurofins’ KinaseProfiler™ with ATP concentrations mimicking physiological levels.
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM doses ( ).
  • Mechanistic studies : Western blotting for downstream targets (e.g., p-AKT or ERK) .

Properties

CAS No.

838886-63-8

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H15N5O2/c1-9-14(10-4-5-12(22-2)13(6-10)23-3)16-19-8-11(7-17)15(18)21(16)20-9/h4-6,8H,18H2,1-3H3

InChI Key

XRACNDLDEFBNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C#N)N

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.